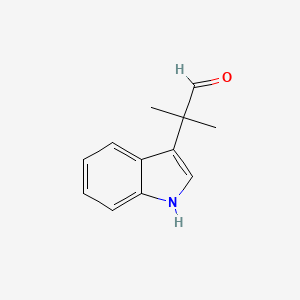

2-(1H-Indol-3-yl)-2-methylpropanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,8-14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFHCCMQQPINBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of Indolyl 2 Methylpropanals

Condensation Reactions of the Aldehyde Moiety

The aldehyde group in 2-(1H-indol-3-yl)-2-methylpropanal serves as a key site for condensation reactions, particularly with nitrogen-containing nucleophiles. These reactions are fundamental in synthesizing a variety of heterocyclic structures.

Reactions with Substituted 1,2-Phenylenediamines to form Benzimidazoles

The condensation of aldehydes with 1,2-phenylenediamines is a well-established method for the synthesis of 2-substituted benzimidazoles. arabjchem.orgscirp.orgnih.gov This reaction typically proceeds under acidic conditions or with the use of various catalysts to facilitate the cyclization and dehydration steps. nih.govnih.gov In the context of 3-(1H-indol-3-yl)-2-methylpropanal, its reaction with substituted 1,2-phenylenediamines leads to the formation of benzimidazole (B57391) derivatives bearing an indolylmethyl substituent at the 2-position. researchgate.net

The general mechanism involves the initial formation of a Schiff base between the aldehyde and one of the amino groups of the phenylenediamine. Subsequent intramolecular nucleophilic attack by the second amino group onto the imine carbon, followed by elimination of water, yields the benzimidazole ring. The use of catalysts such as ammonium (B1175870) chloride can promote these reactions, often providing good yields. nih.gov Various catalysts, including nanomaterials, acids, and metal catalysts, have been employed to synthesize benzimidazoles from aldehydes and o-phenylenediamines. nih.gov

| Reactant 1 | Reactant 2 | Product Class | Catalyst/Conditions |

| 3-(1H-Indol-3-yl)-2-methylpropanal | Substituted 1,2-Phenylenediamines | 2-((1H-Indol-3-yl)methyl)-benzimidazoles | Acidic conditions, various catalysts |

Other Condensation Reactions with Nitrogen Nucleophiles

The aldehyde functionality of this compound readily reacts with other primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. libretexts.org These reactions are typically acid-catalyzed and are reversible. libretexts.org The pH of the reaction medium is a critical factor; a pH around 5 is often optimal for imine formation. libretexts.org At lower pH, the amine nucleophile is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.orglibretexts.org

These condensation reactions are significant for several reasons. The resulting imines and hydrazones can be stable, crystalline solids, which can be useful for the characterization of the parent aldehyde. libretexts.org Furthermore, these derivatives can serve as intermediates for further synthetic transformations. For instance, hydrazones can be utilized in the Wolff-Kishner reduction to convert the aldehyde group into a methyl group. libretexts.org

| Nucleophile | Product Type | Key Reaction Aspects |

| Primary Amines (R-NH2) | Imines (Schiff Bases) | Acid-catalyzed, reversible, pH dependent |

| Hydrazines (R-NHNH2) | Hydrazones | Can be stable crystalline solids, useful for characterization |

Transformations of the Aldehyde to Other Functional Groups

The aldehyde group of this compound can be readily transformed into other functional groups through oxidation and reduction reactions, expanding its synthetic utility.

Oxidation to Carboxylic Acids

The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(1H-indol-3-yl)-2-methylpropanoic acid. sigmaaldrich.com Various oxidizing agents can be employed for this transformation. The aerobic oxidation of aldehydes to carboxylic acids is a known process, which can sometimes proceed through a peracid intermediate. researchgate.net In some cases, the oxidation of an aldehyde can be part of a multi-step synthetic sequence. google.com

| Starting Material | Product | Transformation |

| This compound | 2-(1H-Indol-3-yl)-2-methylpropanoic acid | Oxidation |

Reduction to Corresponding Alcohols or Amines

The reduction of the aldehyde group in this compound can yield either the corresponding primary alcohol, 2-(1H-indol-3-yl)-2-methyl-1-propanol, or through reductive amination, the primary amine, 2-(1H-indol-3-yl)-2-methyl-1-propanamine.

The reduction to the alcohol is typically achieved using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. For example, a solution of borane (B79455) in THF can be used to reduce a similar intermediate to the corresponding alcohol. google.com

Reductive amination involves the initial formation of an imine or enamine by reacting the aldehyde with an amine (such as ammonia (B1221849) or a primary amine), which is then reduced in situ to the corresponding amine. This process allows for the direct conversion of an aldehyde to an amine. For instance, reacting an aldehyde with methylamine (B109427) followed by a reducing agent can yield a methylamino-substituted product. nih.gov

| Transformation | Product | Reagents/Conditions |

| Reduction | 2-(1H-Indol-3-yl)-2-methyl-1-propanol | Hydride reagents (e.g., NaBH4, LiAlH4, Borane-THF) |

| Reductive Amination | 2-(1H-Indol-3-yl)-2-methyl-1-propanamine | Amine (e.g., NH3), reducing agent |

Stereochemical Outcomes in Derivatization Reactions

When this compound undergoes reactions that generate a new stereocenter, the stereochemical outcome is a critical consideration. The presence of the existing chiral center at the α-position to the indole (B1671886) ring can influence the stereoselectivity of these reactions.

For instance, in addition reactions to the carbonyl group, the approach of the nucleophile can be directed by the steric bulk of the substituents on the adjacent chiral carbon. This can lead to a preference for one diastereomer over the other. Theoretical and experimental studies on the addition of organozinc reagents to similar aldehydes, such as 2-methylpropanal, have shown that the stereochemical outcome can be influenced by the nature of both the aldehyde and the nucleophile, with a preference for either syn or anti adducts. acs.org

In the context of derivatization reactions of chiral aldehydes, achieving high diastereoselectivity is often a key objective in asymmetric synthesis. The development of stereoselective methods for carbon-carbon bond formation is an active area of research. acs.org

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical reactivity, derivatization, and specifically the diastereoselectivity of reactions involving the chemical compound this compound. Despite a thorough search of scientific databases and scholarly articles, no specific research findings, data tables, or detailed discussions related to this particular compound could be located.

The principles of diastereoselectivity in reactions involving aldehydes are well-established in organic chemistry. blogspot.comnumberanalytics.com These principles govern the preferential formation of one diastereomer over another and are influenced by factors such as steric hindrance, electronic effects, and the use of chiral auxiliaries. blogspot.comsioc-journal.cnwikipedia.org Chiral auxiliaries, for instance, are temporary stereogenic groups that can be attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgresearchgate.net They are widely employed in asymmetric synthesis to achieve high levels of diastereoselectivity in reactions like aldol (B89426) additions and alkylations. blogspot.comnumberanalytics.comresearchgate.net

However, without specific studies on this compound, any discussion of its diastereoselective reactions would be purely speculative and fall outside the required scope of providing scientifically accurate and data-driven content. The available literature does not offer any experimental data, such as diastereomeric ratios or specific reaction conditions, for this compound. Therefore, the requested article, with its focus on detailed research findings and data tables for this compound, cannot be generated at this time.

Structural Elucidation and Spectroscopic Characterization of Indolyl 2 Methylpropanals and Their Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule.

Application of ¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the types of protons and their neighboring atoms in a molecule. In the context of 2-(1H-Indol-3-yl)-2-methylpropanal and its derivatives, ¹H NMR spectra reveal characteristic signals for the indole (B1671886) ring protons, the aldehyde proton, and the methyl protons. docbrown.info

The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aldehyde proton is typically found significantly downfield (around 9-10 ppm) due to the strong deshielding effect of the adjacent carbonyl group. docbrown.infolibretexts.org The protons on the indole ring resonate in the aromatic region (typically 7-8.5 ppm), with their specific shifts and coupling patterns providing information about the substitution pattern on the indole nucleus. rsc.org The methyl protons of the 2-methylpropanal moiety appear further upfield, and their splitting pattern, governed by the (n+1) rule, indicates the number of adjacent protons. docbrown.infolibretexts.org

Table 1: Representative ¹H NMR Data for 2-Methylpropanal and Related Indole Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2-Methylpropanal | Aldehyde-H | 9.6 | d | libretexts.org | |

| CH | 2.4 | m | libretexts.org | ||

| CH₃ | 1.1 | d | libretexts.org | ||

| 1-Methyl-1H-indole-3-carbaldehyde | Aldehyde-H | 10.01 | s | rsc.org | |

| Indole-H | 8.35, 7.69, 7.33-7.50 | d, s, m | 6.6 | rsc.org | |

| N-CH₃ | 3.90 | s | rsc.org | ||

| 1-Allyl-1H-indole-3-carbaldehyde | Aldehyde-H | 10.02 | s | rsc.org | |

| Indole-H | 8.32, 7.74, 7.32-7.39 | d, s, m | 6.3 | rsc.org | |

| Allyl-H | 6.07-5.99, 5.36-5.31, 5.23-5.17, 4.80 | m, m, m, d | 5.6 | rsc.org |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet.

Utilization of ¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the carbonyl carbon of the aldehyde group exhibits a characteristic resonance in the downfield region of the spectrum, typically between 190 and 200 ppm. libretexts.org The carbons of the indole ring appear in the aromatic region (around 110-140 ppm), while the aliphatic carbons of the 2-methylpropanal side chain resonate at higher field strengths. rsc.orglibretexts.org The specific chemical shifts of the indole carbons can confirm the position of substitution.

Table 2: Representative ¹³C NMR Data for 2-Methylpropanal and Related Indole Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2-Methylpropanal | C=O | ~200 | libretexts.org |

| CH | |||

| CH₃ | |||

| 1-Methyl-1H-indole-3-carbaldehyde | C=O | 184.43 | rsc.org |

| Indole-C | 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87 | rsc.org | |

| N-CH₃ | 33.69 | rsc.org | |

| 1-Allyl-1H-indole-3-carbaldehyde | C=O | 184.58 | rsc.org |

| Indole-C | 138.28, 137.32, 125.46, 124.06, 123.01, 122.16, 119.07, 110.28 | rsc.org | |

| Allyl-C | 131.75, 118.42, 49.54 | rsc.org |

Advanced 2D NMR Techniques for Connectivity and Conformational Studies

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons, as well as for studying the spatial arrangement of atoms. ipb.ptlibretexts.org

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the proton spin systems within the molecule. libretexts.org

HSQC spectra show correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of protonated carbons. mdpi.com

HMBC spectra display correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure by connecting different spin systems. ipb.ptlibretexts.org

These advanced techniques are invaluable for confirming the structure of novel indolyl 2-methylpropanal derivatives and for resolving any ambiguities that may arise from one-dimensional NMR data. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography–Mass Spectrometry (GC/MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com In GC, a sample is vaporized and passed through a column, where different components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized and their mass spectra are recorded.

GC/MS is widely used to assess the purity of synthesized compounds and to analyze complex mixtures. nih.govresearchgate.net For this compound and its derivatives, GC/MS can be employed to ensure the absence of starting materials or byproducts in the final product. rsc.org In some cases, chemical derivatization may be necessary to increase the volatility of the analytes for GC analysis. jfda-online.comsigmaaldrich.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. spectroscopyonline.com The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, measured in wavenumbers (cm⁻¹), resulting in a unique spectral "fingerprint" for each compound. libretexts.org For this compound, the IR spectrum is expected to show a combination of the characteristic absorption bands for the indole ring and the aldehyde functional group.

The indole moiety exhibits several distinct IR absorption bands. A key feature is the N-H stretching vibration, which typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the indole ring are expected to be observed around 3000-3100 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic system give rise to strong absorptions in the 1500-1620 cm⁻¹ range. researchgate.net

The 2-methylpropanal portion of the molecule contributes the highly characteristic aldehyde functional group absorptions. The most prominent of these is the strong C=O stretching band of the carbonyl group, which is typically found between 1720 and 1740 cm⁻¹ for aliphatic aldehydes. libretexts.orgdocbrown.info Additionally, the C-H bond of the aldehyde group (the aldehydic C-H) displays characteristic stretching vibrations that appear as one or two weaker bands in the region of 2880-2650 cm⁻¹. docbrown.info The presence of both the strong carbonyl peak and these aldehydic C-H stretches is a clear indicator of an aldehyde functionality. The aliphatic C-H bonds of the methyl groups will show stretching vibrations in the 2845-2975 cm⁻¹ range. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions due to various bending and stretching vibrations of the molecule's backbone. libretexts.orgdocbrown.info While difficult to interpret from first principles, this region is unique for every compound and can be used for definitive identification by comparison with a reference spectrum.

The table below summarizes the expected characteristic infrared absorption frequencies for this compound based on its constituent functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3400 - 3500 | Medium-Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H | Stretch | 2880 - 2650 | Weak (often two bands) |

| Aliphatic C-H | Stretch | 2975 - 2845 | Medium-Strong |

| Aldehyde C=O | Stretch | 1740 - 1720 | Strong |

| Aromatic C=C | Stretch | 1620 - 1500 | Medium-Strong |

| C-H Bend | Bend | 1470 - 1350 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. libretexts.org This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

As of the current date, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of crystal structures of closely related indole derivatives provides valuable insight into the likely solid-state conformation and packing of this molecule.

Studies on various indole analogues, such as indole-3-carbinol (B1674136) and other substituted indoles, reveal common structural motifs. nih.gov The indole ring itself is a planar system. In the solid state, indole-containing compounds frequently form layered structures. A dominant intermolecular interaction in many indole crystals is the N-H···π hydrogen bond, where the N-H group of one indole molecule interacts with the π-electron system of an adjacent indole ring. nih.gov

For instance, the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, which also contains an aldehyde group attached to an indole core, was determined to have an orthorhombic crystal system with the space group Pna2₁. scirp.org In many indole derivatives, the orientation of substituents relative to the indole plane is a key structural feature. For example, in one triazole-substituted indole derivative, the triazole and indole rings were found to be twisted relative to each other. mdpi.com

The table below presents crystallographic data for some related indole compounds, illustrating typical parameters found in such structures.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Orthorhombic | Pna2₁ | Dihedral angle of 111.5° between indole and phenyl rings. scirp.org | scirp.org |

| Indole-3-carbinol | Monoclinic | P2₁/c | Layered structure with multiple molecules in the asymmetric unit. nih.gov | nih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted conformation between the indole and triazole rings. mdpi.com | mdpi.com |

| 1H-Indole-2-methanol | Monoclinic | P2/c | Two molecules with different hydroxyl group orientations in the asymmetric unit. nih.gov | nih.gov |

Computational Chemistry Studies on Indolyl 2 Methylpropanals and Their Analogs

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands with proteins and other biological targets. For indole (B1671886) derivatives, docking studies have primarily focused on their interactions with key proteins in the central nervous system, such as the serotonin (B10506) transporter (SERT) and serotonin receptors.

Prediction of Binding Modes for Serotonin Transporter (SERT) Ligands

The serotonin transporter (SERT) is a primary target for many antidepressant medications. Computational studies on various indole derivatives have revealed key interaction patterns within the SERT binding site. Although specific docking studies on 2-(1H-Indol-3-yl)-2-methylpropanal are not extensively documented, research on analogous indole-based compounds provides a predictive framework for its binding mode.

Docking simulations indicate that the indole moiety of these ligands typically penetrates deep into a hydrophobic microdomain of the SERT protein. science.gov This interaction is a common feature observed across similar ligand-receptor complexes. science.gov The stability of this binding is crucial for the inhibitory action of the ligands on serotonin reuptake. For some derivatives, blocking the SERT protein is a key mechanism of action, effectively increasing the concentration of serotonin in the synaptic cleft. science.gov

Analysis of Interactions with 5-HT1A Receptors

The 5-HT1A receptor, a subtype of the serotonin receptor, is another significant target for drugs aimed at treating anxiety and depression. Molecular docking studies of various indole derivatives have elucidated the critical interactions that govern their binding and agonistic or antagonistic activity at this receptor.

A primary and highly conserved interaction is the formation of a salt bridge between a protonatable nitrogen atom on the ligand and the carboxylate side chain of a specific aspartate residue (Asp 3.32) within the receptor's binding pocket. researchgate.net This electrostatic interaction is a cornerstone of high-affinity binding for many serotonin receptor ligands.

Furthermore, the indole ring of the ligands plays a crucial role by engaging in hydrophobic and aromatic interactions. It often inserts into a hydrophobic pocket formed by amino acid residues. science.gov For instance, in studies of related indole derivatives, π-π stacking interactions with phenylalanine residues (such as Phe 6.51 and Phe 5.47) and π-cation interactions with tryptophan residues (like Trp 6.48) are frequently observed, contributing significantly to the stability of the ligand-receptor complex. science.gov Molecular dynamics simulations have shown that these interactions can be maintained for a significant portion of the simulation time, indicating stable binding. science.govresearchgate.net

| Interaction Type | Receptor Residue | Ligand Moiety | Significance |

|---|---|---|---|

| Salt Bridge | Asp (3.32) | Protonatable Nitrogen | Key anchoring interaction |

| π-π Stacking | Phe (6.51), Phe (5.47) | Indole Ring | Stabilizes binding in hydrophobic pocket |

| π-Cation | Trp (6.48) | Indole Ring | Enhances binding affinity |

| Polar Bond | Ser (3.36), Ser (5.461) | Varies with derivative | Contributes to specificity and stability |

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. For this compound, these studies are often performed on its simpler analog, indole-3-aldehyde, to gain fundamental insights.

Energy Minimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through energy minimization. For indole derivatives like 3-formylindole (indole-3-aldehyde), studies have identified different possible conformations based on the orientation of the aldehyde group relative to the indole ring. aip.org DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry. aip.org These calculations reveal that conformers (e.g., cis and trans) can exist, separated by specific energy barriers. aip.org The most stable conformer represents the molecule's ground state geometry, which is essential for predicting its chemical behavior and interactions.

Prediction of Spectroscopic Properties, including NMR chemical shifts and IR frequencies

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. Theoretical vibrational frequencies (IR spectra) and NMR chemical shifts can be calculated and compared with experimental data.

For indole-3-aldehyde, DFT calculations have been used to assign vibrational modes. researchgate.net For example, the characteristic N-H stretching vibration of the indole ring is calculated and observed around 3500-3530 cm⁻¹. researchgate.net The carbonyl (C=O) stretching frequency of the aldehyde group is another key marker. Experimental FT-IR data for indole-3-acetaldehyde shows a strong C=O stretching band at 1728 cm⁻¹, while data for 1-methylindole-3-acetaldehyde shows this band at 1720 cm⁻¹. scielo.org.mxdtic.mil These values are crucial for identifying the functional groups within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. semanticscholar.org These theoretical spectra help in the assignment of experimental NMR signals, providing a complete structural characterization of the molecule in solution. semanticscholar.org

| Vibrational Mode | Compound | Calculated Frequency (DFT) | Experimental Frequency | Reference |

|---|---|---|---|---|

| N-H Stretch | Indole-3-aldehyde | 3533 | 3500 | researchgate.net |

| C=O Stretch | Indole-3-acetaldehyde | - | 1728 | scielo.org.mx |

| C=O Stretch | 1-Methylindole-3-acetaldehyde | - | 1720 | dtic.mil |

Theoretical Evaluation of Molecular Electrostatic Potential and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For indole derivatives, the MEP typically shows a negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack, and around the indole nitrogen.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), quantify the chemical reactivity and stability of a molecule. mdpi.com These descriptors include the HOMO-LUMO energy gap, chemical hardness, softness, chemical potential, and electrophilicity index. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com For indole derivatives, DFT calculations provide these values, offering a quantitative measure of their stability and potential to participate in chemical reactions, which is fundamental to understanding their biological activity and metabolic fate. mdpi.com

In Silico Structure-Activity Relationship (SAR) Derivation

The derivation of Structure-Activity Relationships (SAR) through computational, or in silico, methods is a cornerstone of modern medicinal chemistry, providing deep insights into how a molecule's structure correlates with its biological activity. jptcp.com For this compound and its analogs, computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been instrumental in rationalizing experimental findings and guiding the design of new, more potent, and selective compounds. researchgate.netresearchgate.net These studies primarily focus on elucidating the interactions between the ligands and their biological targets at the molecular level.

Research has often utilized this compound as a precursor for synthesizing more complex derivatives, particularly those targeting the serotonin transporter (SERT) and 5-HT1A receptors, which are significant in the treatment of depression. researchgate.netresearchgate.netresearchgate.net In silico techniques are then employed to understand the binding modes of these synthesized analogs. researchgate.net

Molecular docking studies on a series of 3-(1H-indol-3-yl)propyl derivatives have shown that specific interactions are crucial for high affinity. For instance, in a homology model of the 5-HT1A receptor, a key anchoring interaction was identified as a charge-reinforced bond between the protonated nitrogen atom of a piperazine (B1678402) ring (a common moiety in these analogs) and the aspartate residue Asp(3.32). researchgate.net Similarly, for SERT, hydrophobic interactions between the ligand's aromatic ring and residues like Trp538, Phe361, and Tyr195, along with coulombic interactions with Asp116, were found to be significant. researchgate.net

A critical aspect of the SAR for this class of compounds is the substitution on the indole ring. Systematic structural modifications have revealed that introducing electron-withdrawing groups at the C5 position of the indole nucleus significantly enhances affinity for the serotonin transporter. acs.org The cyano group, in particular, has been identified as an optimal substituent for this purpose. acs.org Further studies have shown that 5-fluoro substituted indoles exhibit comparable activity, suggesting bioisosterism between the fluoro and cyano groups, a hypothesis supported by calculations of molecular electrostatic potentials and dipole moments. researchgate.netacs.org These C5-fluorine indole derivatives have demonstrated nanomolar affinity for SERT. researchgate.netresearchgate.net

The following table summarizes key SAR findings from various studies on analogs derived from or related to indolyl propanals.

| Compound/Analog Class | Structural Modification | Target | Effect on Activity | Key Findings/Values | Citations |

| Indolebutylpiperazines | Introduction of electron-withdrawing group at C5 of the indole ring | SERT | Increased affinity | The cyano group was found to be the most effective substituent. | acs.org |

| 5-Cyano-3-indolylbutyl-piperazinyl-benzofuran-2-carboxamide | Optimized arylpiperazine and 5-cyano indole | 5-HT1A / SERT | High affinity and selectivity | Identified as a potent 5-HT1A agonist (ED50 = 1.1 nM) and SERT inhibitor (RUI = 0.5 nM). | acs.org |

| Indol-3-yl-N-phenylcarbamic amides | Halide or alkyl substituents at meta/para positions of the phenylcarbamic amide moiety | STING | Increased inhibition | The most potent compound (21) had an IC50 of 11.5 nM. | nih.gov |

| 3-Indolylpropyl Derivatives | C5-Fluorine substitution on the indole ring | SERT | Increased affinity | Displayed nanomolar SERT affinity. | researchgate.netresearchgate.net |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives | Replacement of arylpiperazine with 1,2,3,6-tetrahydropyridinylindoles | 5-HT1A / SERT | Modulated affinity | Compounds with a fully hydrogenated pyridine (B92270) ring showed better binding to the 5-HT1A receptor. | researchgate.net |

These in silico studies underscore the importance of specific structural features for biological activity. The strategic modification of the indole core, particularly at the C5 position, and the optimization of linked moieties like arylpiperazines, are crucial for achieving high affinity and selectivity for targets such as SERT and 5-HT1A receptors. researchgate.netresearchgate.netacs.org Molecular docking, in particular, provides a rational basis for these observed relationships by visualizing the precise binding interactions that underpin ligand recognition. researchgate.netnih.gov

Biological Activities and Mechanistic Investigations of Indolyl 2 Methylpropanal Derivatives Excluding Clinical Data

Modulation of Serotonin (B10506) Transporter (SERT) Activity

The serotonin transporter is a primary target for many antidepressant medications. It regulates serotonergic neurotransmission by facilitating the reuptake of serotonin from the synaptic cleft into presynaptic neurons. nih.gov Inhibition of SERT increases the concentration of synaptic serotonin, which is a key mechanism in the treatment of depression and other mood disorders. nih.gov

The affinity of indolyl 2-methylpropanal derivatives for the serotonin transporter is commonly evaluated through radioligand binding assays. A standard method involves competitive binding studies using [3H]paroxetine, a potent and selective radiolabeled SERT inhibitor. nih.gov In these assays, the ability of a test compound to displace [3H]paroxetine from its binding site on SERT, typically in membranes prepared from cells expressing the transporter or from brain tissue, is measured. The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the derivative required to occupy 50% of the transporters, providing a quantitative measure of its binding affinity. A lower Ki value indicates a higher binding affinity.

Studies on various 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which share a core indole (B1671886) structure, have demonstrated significant affinity for SERT. For instance, certain derivatives have shown Ki values in the low nanomolar range, indicating potent binding to the transporter. nih.gov

| Compound | Indole Substituent (R) | SERT Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Derivative 4 | H | 47.0 | nih.gov |

| Derivative 8 | OCH₃ | 23.0 | nih.gov |

| Derivative 11 | F | 9.2 | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the affinity and selectivity of indole derivatives for SERT. Research has shown that modifications at various positions on the indole ring and its side chains can significantly influence binding potency.

For a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, the nature of the substituent on the 1H-indole ring plays a key role in SERT affinity. nih.gov Analysis revealed that introducing a fluorine (F) or a methoxy (B1213986) (OCH₃) group onto the indole moiety enhanced SERT affinity compared to the unsubstituted analog. nih.gov Specifically, a derivative with a fluorine substituent (Compound 11) showed a SERT Ki of 9.2 nM, and a methoxy-substituted compound (Compound 8) had a Ki of 23.0 nM, both demonstrating higher affinity than the unsubstituted compound (Compound 4), which had a Ki of 47.0 nM. nih.gov

5-HT1A Receptor Affinity and Functional Activity

The 5-HT1A receptor is another important target in the central nervous system, implicated in the modulation of mood and anxiety. It functions as an autoreceptor on presynaptic serotonergic neurons and as a postsynaptic receptor in various brain regions. Ligands that act as agonists or partial agonists at this receptor are of significant therapeutic interest.

The functional activity of indole derivatives at the 5-HT1A receptor is determined using in vitro assays that measure the compound's ability to elicit a cellular response upon binding. These studies distinguish between agonists, which activate the receptor, and antagonists, which block the receptor's activation by other molecules. nih.govnih.gov

For example, functional assays can measure changes in second messenger systems, such as the inhibition of forskolin-stimulated cAMP production, which is a hallmark of 5-HT1A receptor activation. nih.gov Through such methods, derivatives can be characterized as full agonists, partial agonists, or antagonists. Studies have identified indole-based compounds that act as potent 5-HT1A receptor agonists, with some showing high, nanomolar affinities (pKi values ranging from 7.92 to 8.39). nih.gov In some series, chirality did not significantly affect binding affinity, indicating a lack of stereoselectivity at the receptor. nih.gov Other research has led to the development of derivatives that are full agonists at the 5-HT1A receptor while simultaneously acting as antagonists at other serotonin receptor subtypes, such as the 5-HT7 receptor. nih.gov This polypharmacological profile can be advantageous for achieving a desired therapeutic effect.

There is considerable interest in developing single chemical entities that can modulate multiple biological targets simultaneously. Ligands with dual activity as SERT inhibitors and 5-HT1A receptor agonists are considered a promising strategy for developing more effective and faster-acting antidepressants. nih.gov The synergistic action of SERT inhibition and 5-HT1A agonism is hypothesized to enhance therapeutic efficacy.

The design of these dual-acting ligands involves molecular hybridization, where pharmacophoric elements responsible for binding to each target are combined into a single molecule. A common strategy involves using a flexible linker to connect an indole-based moiety, which often confers affinity for SERT, to a chemical group known to bind to the 5-HT1A receptor. nih.gov

For example, research into 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has yielded compounds with high affinity for both targets. nih.gov Compound 11 from this series displayed a high affinity for SERT (Ki = 9.2 nM) and the 5-HT1A receptor (Ki = 128.0 nM). nih.gov The development of such molecules requires careful optimization of the core structures and linkers to maintain potent activity at both targets.

Other In Vitro Biological Activities

Beyond their effects on the serotonergic system, the versatile indole scaffold has been incorporated into molecules exhibiting a wide range of other biological activities in in vitro settings. researchgate.netchula.ac.th These activities are often discovered through broad screening programs and highlight the diverse therapeutic potential of this chemical class.

Reported in vitro activities for various indole derivatives include:

Anticancer Activity : Indole derivatives have been shown to inhibit the proliferation of human cancer cell lines, including lung, breast, and colon adenocarcinomas, through mechanisms that may involve cell-cycle arrest and apoptosis. mdpi.comneliti.com

Antimicrobial and Antifungal Activity : Certain indole-based compounds have demonstrated significant antimicrobial activity against bacteria such as E. coli and S. aureus, as well as antifungal properties. chula.ac.th

Anti-inflammatory Activity : Some derivatives have shown the potential to inhibit cyclooxygenase (COX) enzymes, suggesting anti-inflammatory effects.

Antitubercular Activity : Novel indole derivatives have been investigated for their activity against Mycobacterium tuberculosis, with some compounds showing high potency against multidrug-resistant strains. chula.ac.th

These diverse biological actions underscore the privileged nature of the indole nucleus as a template for the design of novel therapeutic agents targeting a wide array of diseases. researchgate.net

Assessment of Antimicrobial Properties and Biofilm Inhibition

Derivatives of the indole nucleus have been the subject of extensive research due to their potential as antimicrobial agents. Studies have revealed that synthetic modifications of the indole scaffold can lead to compounds with significant activity against a range of pathogens, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida albicans.

One notable class of derivatives, 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, has demonstrated potent antibacterial effects. Specifically, the compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (designated 3k) has shown a particularly low minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA. nih.gov This compound also exhibited activity against S. epidermidis and C. albicans. nih.gov Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have been synthesized and tested, showing high activity against Staphylococcus aureus and MRSA, as well as Mycobacterium smegmatis and Candida albicans. mdpi.combohrium.com For instance, certain indolylbenzo[d]imidazoles (designated 3ao and 3aq) recorded MIC values of less than 1 µg/mL against staphylococci. mdpi.combohrium.com The introduction of specific substituents, such as a bromine atom, was found to significantly enhance antimicrobial activity in these series. mdpi.com Other studies have explored indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which also displayed considerable antibacterial and antifungal activity. turkjps.org

Beyond direct antimicrobial action, indole derivatives have been investigated for their ability to inhibit biofilm formation, a key virulence factor in many chronic infections. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection from antibiotics and host immune responses. Several 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives not only inhibited the growth of planktonic cells but also effectively prevented biofilm formation and eradicated cells within mature biofilms of S. aureus. mdpi.combohrium.com The study of bis(indolyl)pyridines, analogues of the marine alkaloid nortopsentin, also revealed compounds with good biofilm formation inhibitory activity against both S. aureus and Escherichia coli. mdpi.com For example, certain derivatives showed biofilm inhibition values exceeding 80% against S. aureus and 90% against E. coli. mdpi.com The indole core itself is recognized as a signaling molecule in quorum sensing, which can modulate bacterial phenotypes, including biofilm formation. nih.gov

Table 1: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Indolylquinazolinone | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | 0.98 | nih.gov |

| Indolylquinazolinone | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 25923 | 3.90 | nih.gov |

| Indolylquinazolinone | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. epidermidis ATCC 12228 | 7.80 | nih.gov |

| Indolylquinazolinone | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | C. albicans ATCC 10231 | 7.80 | nih.gov |

| Indolylbenzimidazole | Compound 3aa | MRSA | 3.9 | mdpi.com |

| Indolylbenzimidazole | Compound 3ag | M. smegmatis | 3.9 | mdpi.combohrium.com |

| Indolylbenzimidazole | Compound 3ag | C. albicans | 3.9 | mdpi.combohrium.com |

| Indolylbenzimidazole | Compound 3aq | C. albicans | 3.9 | mdpi.combohrium.com |

| Indolylbenzimidazole | Compounds 3ao & 3aq | Staphylococci | < 1 | mdpi.combohrium.com |

Evaluation of Antimitotic and Cytotoxic Potentials

The therapeutic potential of indole derivatives extends to anticancer research, where their antiproliferative and cytotoxic activities have been evaluated against various cancer cell lines. The core structure of indole is a key pharmacophore that has been exploited to design molecules that can interfere with cell division and induce cell death in cancerous tissues.

Research into indolylquinazolinones has revealed compounds with significant antiproliferative effects. nih.gov Certain derivatives from this class demonstrated broad-spectrum activity against several tested cancer cell lines. Notably, some compounds showed a selective effect, preferentially suppressing the growth of rapidly dividing cancer cells, such as the A549 lung cancer cell line, over slower-growing non-tumor fibroblasts. nih.gov This selectivity is a highly desirable characteristic in the development of chemotherapeutic agents, as it suggests a potential for reduced side effects.

In a separate line of investigation, novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives were synthesized and assessed for their in vitro cytotoxicity. nih.govnih.gov Two compounds from this series, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3), exhibited significant cytotoxic activity against both human ovarian carcinoma (A2780) and cervical carcinoma (HeLa) cell lines. nih.govnih.gov The potency of these compounds was quantified by their half-maximal inhibitory concentration (IC50) values, which were in the low micromolar range, indicating substantial cytotoxic potential. nih.govnih.gov

Table 2: Cytotoxic Activity of Indolyl-hydrazinyl-thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | A2780 (Ovarian Carcinoma) | 11.6 | nih.govnih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | HeLa (Cervical Carcinoma) | 22.4 | nih.govnih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | A2780 (Ovarian Carcinoma) | 12.4 | nih.govnih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | HeLa (Cervical Carcinoma) | 19.4 | nih.govnih.gov |

Exploration of Enzyme Inhibitory Effects, including α-glucosidase, α-amylase, and HIV protease

Indole-based compounds have been identified as potent inhibitors of various enzymes implicated in a range of diseases. This inhibitory activity is a cornerstone of their therapeutic potential, spanning metabolic disorders and viral infections.

α-Glucosidase and α-Amylase Inhibition

In the context of type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy. aboutscience.eunih.gov By slowing the breakdown and absorption of carbohydrates, these inhibitors can mitigate postprandial hyperglycemia. aboutscience.eu Several indole derivatives have shown promise in this area. For example, synthesized 3,3-di(indolyl)indolin-2-ones demonstrated greater α-glucosidase inhibitory activity and lower α-amylase inhibition compared to the standard drug, acarbose. nih.govresearchgate.net This differential inhibition is advantageous, as potent α-amylase inhibition is often associated with undesirable gastrointestinal side effects. researchgate.net One particular compound (1i) from this series showed a 67% inhibition of α-glucosidase, significantly higher than acarbose's 19% under the same conditions. nih.gov Other studies on 2,3- and 2,6-dichloroindolinone also reported significant inhibition of both α-glucosidase and α-amylase, with IC50 values in the micromolar range. aboutscience.eu

Table 3: Inhibition of α-Glucosidase and α-Amylase by Indole Derivatives

| Compound Class | Derivative Example | Enzyme | IC50 (µM) | % Inhibition | Reference |

|---|---|---|---|---|---|

| Dichloroindolinone | C1 (2,3-dichloro) | α-Glucosidase | 35.27 | 88% (at 1000 µM) | aboutscience.eu |

| Dichloroindolinone | C2 (2,6-dichloro) | α-Glucosidase | 38.38 | 85% (at 1000 µM) | aboutscience.eu |

| Dichloroindolinone | C1 (2,3-dichloro) | α-Amylase | 42.45 | - | aboutscience.eu |

| Dichloroindolinone | C2 (2,6-dichloro) | α-Amylase | 46.71 | - | aboutscience.eu |

| Di(indolyl)indolinone | Compound 1i | α-Glucosidase | - | 67 ± 13 | nih.govresearchgate.net |

| Di(indolyl)indolinone | Acarbose (Standard) | α-Glucosidase | - | 19 ± 5 | nih.govresearchgate.net |

| Di(indolyl)indolinone | Compound 1i | α-Amylase | - | 51 ± 4 | nih.govresearchgate.net |

| Di(indolyl)indolinone | Acarbose (Standard) | α-Amylase | - | 90 ± 2 | nih.govresearchgate.net |

HIV Protease Inhibition

The protease enzyme of the human immunodeficiency virus (HIV) is a critical target for antiretroviral therapy. nih.gov Inhibition of HIV protease prevents the maturation of newly formed virus particles, rendering them non-infectious. nih.gov While many clinically used protease inhibitors exist, the development of resistance necessitates the search for new compounds. Indole derivatives have emerged in this area as well. A study on piperazinone phenylalanine derivatives featuring a terminal indole ring identified compounds with moderate anti-HIV-1 activity. mdpi.com Another approach has focused not on the active site but on the dimerization of the protease. Since HIV-1 protease is only active as a homodimer, preventing its two subunits from coming together is an effective inhibitory mechanism. nih.govresearchgate.net Certain alkyl hydroxybenzoic acid derivatives have been shown to inhibit the enzyme via this mechanism. nih.govresearchgate.net While not indole derivatives themselves, this highlights a mechanism that could be targeted by appropriately designed indole-based molecules, representing a promising avenue for developing novel anti-HIV agents that may be effective against resistant strains. nih.gov

Elucidation of Molecular Mechanisms of Action of Bioactive Derivatives

Understanding the molecular mechanisms by which bioactive indole derivatives exert their effects is crucial for their development as therapeutic agents. Research has moved beyond observing biological activity to elucidating the specific cellular pathways and molecular targets these compounds interact with. A combination of in vitro assays and in silico computational methods, such as molecular docking, has been instrumental in this effort.

For the antimicrobial and antibiofilm activities of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, molecular docking studies have suggested several potential mechanisms of action. These analyses identified that the compounds might interact with essential bacterial proteins, including (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases, thereby disrupting critical cellular processes. mdpi.com Another computational study proposed that certain indole derivatives could function as broad-spectrum antibiotics by inhibiting S-adenosyl methionine (SAM) biosynthesizing and utilizing enzymes, such as MetK, Dam, and TrmD, which are vital for bacterial survival and replication. nih.gov

In the realm of enzyme inhibition, the mechanism often involves direct interaction with the enzyme's active site. Docking studies of 3,3-di(indolyl)indolin-2-ones confirmed that these molecules fit into the active sites of α-glucosidase and α-amylase, explaining their observed inhibitory functions. nih.govresearchgate.net For HIV protease, a distinct mechanism has been identified for some inhibitors that act not at the active site but at the dimer interface. These molecules are proposed to intercalate between the N- and C-termini of the two monomers, completing the β-sheet and disrupting the formation of the active dimeric enzyme. nih.govresearchgate.net

The mechanisms underlying the cytotoxic effects of indole derivatives often involve the modulation of key signaling pathways that control cell growth, proliferation, and death. Bioactive compounds can influence numerous pathways, including the PI3K/Akt, Wnt/β-catenin, and MAPK signaling cascades. nih.govmdpi.com For example, studies have shown that certain natural products can inhibit cancer cell metastasis by deactivating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways. mdpi.com The ability of indole derivatives to interact with and modulate such fundamental cellular signaling networks underscores their potential as multifaceted therapeutic agents.

Biosynthesis and Metabolic Pathways Relevant to Indole and Branched Propanal Moieties

General Indole (B1671886) Biosynthesis within Microorganisms and Plants

The fundamental building block of many significant biological molecules, the indole ring, is synthesized in nature primarily through the shikimate pathway. This metabolic route is essential for the de novo synthesis of aromatic amino acids, including tryptophan, in bacteria, plants, fungi, and algae. nih.gov

The pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which are converted through a series of enzymatic steps to chorismate. Chorismate stands as a critical branch point, leading to the synthesis of various aromatic compounds. For tryptophan biosynthesis, chorismate is converted to anthranilate by anthranilate synthase. researchgate.net Anthranilate then undergoes a series of reactions, including the addition of a phosphoribosyl pyrophosphate (PRPP) moiety, to eventually form indole-3-glycerol phosphate (IGP). nih.gov The final step in the formation of the indole ring within the context of tryptophan synthesis is catalyzed by the enzyme tryptophan synthase. This enzyme complex facilitates a retro-aldol cleavage of IGP to release indole, which is then immediately channeled to a second active site and condensed with serine to form L-tryptophan. wikipedia.orgfrontiersin.org In this process, indole itself is an intermediate that is typically not released from the enzyme complex. frontiersin.org

However, some plants and bacteria have evolved enzymes, known as indole-3-glycerol phosphate lyases (IGLs), that can release free indole from IGP as part of their secondary metabolism. nih.govfrontiersin.org This free indole can then be used for various purposes, including defense and signaling. nih.gov

Tryptophan Metabolism as a Biological Source of Indole

While the shikimate pathway builds the indole ring as part of tryptophan synthesis, the primary route for generating free indole in many biological systems is the degradation of tryptophan itself. frontiersin.orgtandfonline.com This process is notably carried out by a wide range of bacteria that possess the enzyme tryptophanase (TnaA). frontiersin.orgfrontiersin.org

Tryptophanase catalyzes the reversible conversion of L-tryptophan into indole, pyruvate (B1213749), and ammonia (B1221849). frontiersin.org This reaction is the sole known pathway for indole production in over 85 bacterial species, including both Gram-positive and Gram-negative bacteria such as Escherichia coli. frontiersin.org The indole produced through this pathway is not just a waste product; it functions as a crucial intercellular signaling molecule in the bacterial kingdom. wikipedia.org It regulates diverse physiological processes, including biofilm formation, drug resistance, spore formation, and virulence. frontiersin.orgwikipedia.org In the mammalian gut, indole produced by the microbiota from dietary tryptophan can act as a signaling molecule that influences host physiology. frontiersin.orgtandfonline.com

Metabolic Origins of 2-Methylpropanal (Isobutyraldehyde)

The branched aldehyde component of the target molecule, 2-methylpropanal (also known as isobutyraldehyde), is a well-known flavour compound in many foods. nih.gov Its primary metabolic origin is the catabolism of the branched-chain amino acid L-valine. nih.govhmdb.capsu.edu

The conversion of valine to 2-methylpropanal is a key part of the Ehrlich pathway, a metabolic sequence found in organisms like the yeast Saccharomyces cerevisiae. asm.org The pathway initiates with the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate. asm.org This α-keto acid is then decarboxylated by a decarboxylase enzyme to produce 2-methylpropanal. asm.org

This aldehyde can be further metabolized, typically through reduction by an alcohol dehydrogenase to form the corresponding fusel alcohol (isobutanol) or through oxidation to form the fusel acid (isobutyric acid). asm.org The balance between the alcohol and acid products is highly dependent on the organism and the environmental conditions, such as the availability of oxygen. asm.org Besides enzymatic formation, 2-methylpropanal can also be formed through the chemical oxidation of α-keto acids under certain conditions. nih.gov

In Vitro Biotransformation Studies of Indole Derivatives

The enzymatic modification of indole and its derivatives has been explored in various in vitro studies, demonstrating the catalytic versatility of microbial enzymes. These biotransformation processes are of interest for producing valuable chemicals, including dyes and pharmaceuticals, from renewable feedstocks.

For instance, a bacterial strain identified as Enterobacter sp. M9Z was shown to transform indole and several of its methylated derivatives into indigoid pigments. nih.govproquest.com The proposed pathway involves an initial oxidation of the indole ring to form an indole-cis-2,3-dihydrodiol, which is then converted to indoxyl and subsequently dimerizes to form indigo. nih.govproquest.com This study highlights the ability of bacterial dioxygenases to initiate the modification of the indole nucleus.

Fungal systems have also been used extensively for biotransformations. Mycelial cultures of Aspergillus niger can convert tryptophan to 5-hydroxy-tryptophan, while Psilocybe coprophila can decarboxylate tryptophan to tryptamine. researchgate.net Lactic acid bacteria (LAB) have been shown to metabolize tryptophan into various indole derivatives, such as indole-3-carboxaldehyde (B46971) (IAId) and indole-3-lactic acid (ILA), which have immunomodulatory activities. mdpi.com These studies underscore the potential of using whole-cell or isolated enzyme systems to create novel indole-based compounds that may not be readily accessible through traditional chemical synthesis.

Future Research Directions and Potential in Academic Chemical Biology

Rational Design and Synthesis of Advanced Indole-Based Scaffolds for Targeted Research

The rational design and synthesis of novel indole-based scaffolds, inspired by the structure of 2-(1H-Indol-3-yl)-2-methylpropanal, is a key area for future investigation. The indole (B1671886) core is a privileged structure in drug discovery due to its ability to interact with a multitude of biological targets. researchgate.net Modifications at various positions of the indole ring can significantly influence the pharmacological profile of the resulting derivatives. nih.gov

A promising approach involves the synthesis of hybrid molecules that combine the indole motif with other pharmacologically active moieties. For instance, researchers have successfully synthesized pyrazolyl-s-triazine compounds incorporating an indole group to create dual inhibitors of EGFR and CDK-2 for anticancer therapy. nih.gov This strategy of pharmacophore hybridization can be applied to the this compound backbone to generate novel compounds with tailored biological activities.

Furthermore, the development of efficient and versatile synthetic methodologies is crucial. The Fischer indole synthesis remains a classic and widely used method for creating indole rings. pcbiochemres.com Modern synthetic strategies, such as the Bartoli reaction, intramolecular Rh-catalyzed decomposition of ortho-azidostyrenes, and Au(I)-catalyzed intramolecular cyclization, offer alternative and often milder routes to functionalized indoles. mdpi.com These advanced synthetic methods can be employed to create libraries of diverse indole derivatives based on the this compound template for biological screening.

One study detailed the synthesis of 3-(1H-indol-3-yl)-2-methylpropanal, a close analog, which was then used as a starting material to prepare a series of functionalized indolylalkylarenes. researchgate.net This highlights the utility of the propanal side chain for further chemical elaboration.

Table 1: Synthetic Strategies for Indole Scaffolds

| Synthetic Method | Description | Key Features |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. | Well-established, versatile for a wide range of substituted indoles. pcbiochemres.com |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. | Particularly useful for the synthesis of 7-substituted indoles. mdpi.com |

| Palladium-catalyzed Heck Reaction | Coupling of an ortho-haloaniline with an alkene followed by cyclization. | Allows for the introduction of diverse substituents on the indole ring. |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form a complex product. | High efficiency and diversity in the products formed. rsc.org |

Comprehensive Mechanistic Studies of Ligand-Target Interactions at a Molecular Level

A deep understanding of how indole-based ligands interact with their biological targets at the molecular level is paramount for the rational design of more potent and selective therapeutic agents. The indole scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-stacking, contributes to its promiscuous binding to different receptors and enzymes. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze these interactions. For example, studies on indole derivatives targeting serotonin (B10506) receptors have shown that the primary interaction is often a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. nih.gov The indole moiety itself typically penetrates deep into a hydrophobic pocket of the target protein. nih.gov

Detailed mechanistic studies have also been conducted on indole prenyltransferases, enzymes that attach prenyl groups to the indole core of natural products. rsc.org These studies suggest that the prenylation can occur through a direct electrophilic aromatic substitution or via a rearrangement following an initial attack at the C3 position. rsc.org Such insights are invaluable for designing inhibitors of these enzymes.

For derivatives of this compound, future research should focus on identifying their specific biological targets and elucidating the precise binding modes. This can be achieved through a combination of experimental techniques, such as X-ray crystallography of ligand-protein complexes, and computational modeling. Understanding the structure-activity relationships (SAR) will guide the optimization of the lead compound to enhance its affinity and selectivity for the desired target.

Integration of Multi-Omics and High-Throughput Screening in Early-Stage Discovery Research

The advent of high-throughput screening (HTS) and multi-omics technologies has revolutionized the early stages of drug discovery. frontiersin.orgnih.gov These approaches enable the rapid screening of large compound libraries and provide a holistic view of the biological system's response to a chemical perturbation.

HTS can be employed to screen libraries of derivatives based on the this compound scaffold against a panel of biological targets to identify initial hits. The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns.

Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understand the mechanism of action of new compounds and to identify potential biomarkers. nih.govmdpi.com For instance, a multi-omics analysis of E. coli's response to fluorinated indoles revealed significant rearrangements in regulatory networks and membrane integrity, providing insights into the cellular adaptation mechanisms. acs.org

In the context of medicinal plant research, multi-omics has been instrumental in identifying genes and enzymes involved in the biosynthesis of bioactive compounds. frontiersin.org This knowledge can be harnessed for the heterologous production of valuable natural products.

For future research on this compound and its analogs, an integrated approach combining HTS with multi-omics analysis would be highly beneficial. This would not only accelerate the identification of bioactive compounds but also provide a deeper understanding of their biological effects, facilitating their progression through the drug discovery pipeline.

Table 2: Omics Technologies in Drug Discovery

| Omics Technology | Information Provided | Application in Indole Research |

| Genomics | Complete DNA sequence of an organism. | Identifying genes involved in indole metabolism and resistance. acs.org |

| Transcriptomics | Global gene expression profile (RNA). | Understanding how indole compounds alter gene expression patterns. nih.gov |

| Proteomics | Entire set of proteins expressed by a cell or organism. | Identifying protein targets of indole derivatives. nih.gov |

| Metabolomics | Complete set of small-molecule metabolites. | Profiling the metabolic changes induced by indole compounds. mdpi.com |

Exploration of New Therapeutic Avenues based on Indole Core Diversity

The structural versatility of the indole nucleus has led to the discovery of derivatives with a wide array of therapeutic applications. nih.gov Indole-based compounds have been developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others. pcbiochemres.comresearchgate.net

The anticancer potential of indole derivatives is particularly noteworthy. They can target various pathways involved in cancer progression, such as tubulin polymerization, protein kinases, and histone deacetylases. nih.govnih.gov For example, vinca (B1221190) alkaloids, which contain an indole core, are well-known anticancer drugs that inhibit microtubule formation. nih.gov More recently, novel indole derivatives have been designed as potent inhibitors of key signaling proteins like EGFR and PI3K/AKT/mTOR. mdpi.com

In the realm of infectious diseases, indole derivatives have shown promise in combating drug-resistant bacteria and viruses. nih.gov They can disrupt bacterial cell membranes and inhibit biofilm formation. nih.gov

Furthermore, the indole scaffold is prevalent in compounds targeting the central nervous system. For instance, derivatives of 3-(1H-indol-3-yl)-2-methylpropanal have been synthesized and evaluated for their affinity to the serotonin transporter, a key target in the treatment of depression. researchgate.net

Given the vast chemical space accessible from the this compound scaffold, there is significant potential for the discovery of new therapeutic agents for a wide range of diseases. Future research should focus on exploring the biological activities of novel derivatives in diverse therapeutic areas, guided by rational design and a thorough understanding of their mechanisms of action.

Table 3: Therapeutic Applications of Indole Derivatives

| Therapeutic Area | Mechanism of Action / Target | Example Compound Class |

| Oncology | Tubulin polymerization inhibition, protein kinase inhibition | Vinca alkaloids, Pyrido[4,3-b]indoles nih.govmdpi.com |

| Infectious Diseases | Disruption of bacterial membranes, enzyme inhibition | Quinolone-indole hybrids |

| Inflammation | COX-2 inhibition, NF-κB pathway modulation | Indomethacin nih.gov |

| Neurodegenerative Diseases | Serotonin receptor modulation, enzyme inhibition | Indole-based serotonin receptor ligands nih.gov |

Q & A

Q. Key Considerations :

- Temperature (50–80°C) and reaction time (12–24 hrs) affect conversion rates.

- Competing side reactions (e.g., over-alkylation) can be minimized by slow reagent addition .

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation of Indole | 2-Bromo-2-methylpropanal, K₂CO₃ | 40–60% | |

| Oxidation of Alcohol | Ethyl ester precursor + KMnO₄ | 30–50% |

How can researchers characterize this compound using spectroscopic methods?

Basic

NMR Spectroscopy :

- ¹H NMR : Expected signals include:

- Aldehyde proton: δ 9.5–10.0 ppm (singlet).

- Indole NH: δ 10.5–11.0 ppm (broad).

- Methyl groups: δ 1.2–1.5 ppm (singlet) .

- ¹³C NMR : Carbonyl carbon at δ 190–200 ppm.

Q. Mass Spectrometry :

- ESI-MS: Molecular ion peak at m/z 215 [M+H]⁺.

- Fragmentation patterns confirm the aldehyde and indole moieties .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

What purification techniques are optimal for isolating this compound?

Q. Basic

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- Distillation : Vacuum distillation if the compound is thermally stable .

Challenges : The aldehyde group is prone to oxidation; work under inert atmosphere (N₂/Ar) .

How can contradictory data in spectroscopic analysis be resolved?

Advanced

Scenario : Discrepancies in NMR shifts due to tautomerism or solvent effects.

Strategies :

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism).

- X-ray Crystallography : Resolve absolute configuration (e.g., SHELXL refinement ).

- DFT Calculations : Compare experimental vs. computed NMR shifts .

Case Study : Conflicting IR carbonyl stretches (1680 vs. 1700 cm⁻¹) may indicate impurities; use HPLC-MS to verify purity .

What computational methods predict the reactivity of this compound?

Q. Advanced

- DFT Studies : Optimize geometry (B3LYP/6-31G*) to analyze electrophilicity at the aldehyde carbon.

- Molecular Dynamics : Simulate solvation effects on nucleophilic attack .

- Docking Studies : Predict binding to biological targets (e.g., indole-binding enzymes) .

Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines) .

How is the biological activity of this compound assessed in vitro?

Advanced

Assay Design :

- Target Screening : Test against indole-dependent enzymes (e.g., tryptophan hydroxylase).

- Cell Viability : MTT assays in cancer cell lines (IC₅₀ determination).

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli .

Mechanistic Insight : Use fluorescence quenching to study interactions with DNA or proteins .

How can synthetic yield be optimized for large-scale production?

Advanced

Factors :

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency.

- Flow Chemistry : Continuous reactors reduce side reactions and improve scalability .

- DoE (Design of Experiments) : Statistically optimize temperature, pH, and stoichiometry .

Case Study : Increasing base concentration (K₂CO₃) from 1.5 to 2.5 eq. improved yield by 20% .

What mechanistic insights exist for reactions involving the aldehyde group?

Q. Advanced

- Nucleophilic Attack : Aldehyde reacts with amines to form Schiff bases (confirmed by LC-MS).

- Oxidation : Susceptible to oxidation to carboxylic acid under strong conditions (e.g., KMnO₄/H⁺) .

- Steric Effects : The 2-methyl group hinders nucleophilic access, requiring polar solvents for activation .

How is X-ray crystallography applied to structural analysis?

Q. Advanced

- Crystal Growth : Use slow evaporation (methanol/water) to obtain suitable crystals.

- Refinement : SHELXL software for resolving disorder or twinning .

- Challenges : Low crystal symmetry (monoclinic P2₁/c) complicates data collection .

Example : A related indole derivative showed a dihedral angle of 85° between indole and aldehyde planes .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

- Thermal Stability : Decomposes above 150°C (TGA analysis).

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- pH Sensitivity : Unstable in strong acids/bases; buffer solutions (pH 6–8) recommended .

Accelerated Stability Testing : 40°C/75% RH for 4 weeks showed <5% degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.